![molecular formula C18H18N2O2 B130523 D-Tryptophan benzyl ester CAS No. 141595-98-4](/img/structure/B130523.png)
D-Tryptophan benzyl ester
Overview
Description
D-Tryptophan benzyl ester is a compound with the molecular formula C18H18N2O2 . It is an essential amino acid defined by its growth effects on rats . The distinguishing structural characteristic of tryptophan is that it contains an indole functional group .
Synthesis Analysis
The synthesis of D-Tryptophan benzyl ester has been described in the literature . The simplest way to prepare the tosylate salts of amino acid benzyl esters, including D-Tryptophan benzyl ester, is treatment of the amino acid with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . This process is known as Fischer–Speier esterification .Molecular Structure Analysis
The molecular weight of D-Tryptophan benzyl ester is 294.35 g/mol . It has a complex structure with an indole functional group and a benzyl ester group . The InChI string and SMILES string provide a textual representation of the molecule’s structure .Chemical Reactions Analysis
Esters, including D-Tryptophan benzyl ester, typically undergo reactions where the alkoxy (OR′) group of the ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In the case of D-Tryptophan benzyl ester, the hydrolysis reaction can be catalyzed by sodium hydroxide (NaOH) or potassium hydroxide (KOH) to produce a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis
D-Tryptophan benzyl ester is a solid at 20 degrees Celsius . Its optical activity is [α]20/D −9.9°, c = 1 in ethanol . It has a rotatable bond count of 6 and a topological polar surface area of 68.1 Ų .Scientific Research Applications
- Some studies have explored the role of D-Tryptophan benzyl ester in gene modulation. For instance, knock-down of RICTOR (a component of the mTOR pathway) enhanced the antitumoral effects of LY294002 (a PI3K inhibitor) in esophageal squamous cell carcinoma .
- Researchers have used Fischer–Speier esterification to prepare the tosylate salts of amino acid benzyl esters, including D-Tryptophan benzyl ester .
Gene Modulation and Cancer Research
Enantiopure Amino Acid Synthesis
C-H Bond Functionalization
Mechanism of Action
Target of Action
D-Tryptophan Benzyl Ester is a derivative of D-Tryptophan, an essential amino acid . The primary target of D-Tryptophan and its derivatives is the D-amino-acid oxidase . This enzyme is involved in the metabolism of D-amino acids, including D-Tryptophan .
Mode of Action
It is known that d-tryptophan and its derivatives interact with their targets, such as d-amino-acid oxidase, to trigger biochemical reactions . The benzyl ester group may enhance the lipophilicity of the compound, potentially influencing its interaction with the target .
Biochemical Pathways
D-Tryptophan is involved in several biochemical pathways. It is degraded via two parallel pathways: the serotonin pathway and the kynurenine pathway . These pathways are non-overlapping and mutually exclusive, but differ in activity, the kynurenine pathway being substantially more active in mammalian cells .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of d-tryptophan are known to some extent . The addition of a benzyl ester group may influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
D-tryptophan and its derivatives are known to have various effects due to their involvement in multiple biochemical pathways .
Action Environment
The action, efficacy, and stability of D-Tryptophan Benzyl Ester can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interaction with its target
properties
IUPAC Name |
benzyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQYRKDGHAPZRF-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426409 | |
Record name | D-Tryptophan benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Tryptophan benzyl ester | |
CAS RN |
141595-98-4 | |
Record name | D-Tryptophan benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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